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N-[2-(3-chlorophenyl)-2-methoxypropyl]cyclopropanesulfonamide

EGFR inhibitor C797S mutation BaF3 cell line

N-[2-(3-chlorophenyl)-2-methoxypropyl]cyclopropanesulfonamide (CAS 1795088-83-3) is a synthetic small-molecule sulfonamide featuring a cyclopropane ring linked to a 3-chlorophenyl-2-methoxypropyl amine scaffold. Its molecular formula is C13H18ClNO3S and the molecular weight is 303.80 g/mol.

Molecular Formula C13H18ClNO3S
Molecular Weight 303.8
CAS No. 1795088-83-3
Cat. No. B2836307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(3-chlorophenyl)-2-methoxypropyl]cyclopropanesulfonamide
CAS1795088-83-3
Molecular FormulaC13H18ClNO3S
Molecular Weight303.8
Structural Identifiers
SMILESCC(CNS(=O)(=O)C1CC1)(C2=CC(=CC=C2)Cl)OC
InChIInChI=1S/C13H18ClNO3S/c1-13(18-2,10-4-3-5-11(14)8-10)9-15-19(16,17)12-6-7-12/h3-5,8,12,15H,6-7,9H2,1-2H3
InChIKeyCCFRBZHPXYFUHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(3-Chlorophenyl)-2-methoxypropyl]cyclopropanesulfonamide – Structural and Pharmacochemical Baseline for Selective Procurement


N-[2-(3-chlorophenyl)-2-methoxypropyl]cyclopropanesulfonamide (CAS 1795088-83-3) is a synthetic small-molecule sulfonamide featuring a cyclopropane ring linked to a 3-chlorophenyl-2-methoxypropyl amine scaffold. Its molecular formula is C13H18ClNO3S and the molecular weight is 303.80 g/mol [1]. The compound belongs to a class of cyclopropanesulfonamide derivatives that have recently been investigated as epidermal growth factor receptor (EGFR) inhibitors capable of overcoming the C797S resistance mutation [2]. The unique combination of the strained cyclopropane ring and the electron-withdrawing 3-chlorophenyl group imparts distinct physicochemical and structure-activity relationship (SAR) properties that differentiate it from simpler sulfonamide analogs.

Why N-[2-(3-Chlorophenyl)-2-methoxypropyl]cyclopropanesulfonamide Cannot Be Replaced by Generic Sulfonamide Analogs


Cyclopropanesulfonamide derivatives are not interchangeable with simpler sulfonamides because the cyclopropane ring imposes a rigid, bent geometry that alters the vector of the sulfonamide hydrogen-bond donor/acceptor pair relative to the hydrophobic tail [1]. Recent structure-based screening of 37 cyclopropanesulfonamide derivatives against EGFR triple-mutant (L858R/T790M/C797S) cell lines revealed that subtle modifications to the N‑alkyl substituent caused IC50 values to vary by more than 100‑fold, demonstrating a steep SAR landscape where even methyl-to-ethyl changes can abolish target engagement [2]. Therefore, substituting a methanesulfonamide or ethanesulfonamide analog for the cyclopropanesulfonamide core would unpredictably alter binding affinity, selectivity, and pharmacokinetics, posing substantial risk in a drug‑discovery or chemical‑biology workflow.

Quantitative Differentiation of N-[2-(3-Chlorophenyl)-2-methoxypropyl]cyclopropanesulfonamide Against Closest Analogs


EGFR C797S Triple-Mutant Cellular Activity – Cyclopropane vs. Alkyl Sulfonamide Scaffolds

A series of 37 cyclopropanesulfonamide derivatives were evaluated in BaF3 cells expressing EGFR L858R/T790M/C797S. The most potent cyclopropanesulfonamide compound (8l) achieved an IC50 of 1.2 nM, whereas the corresponding methanesulfonamide and ethanesulfonamide analogs bearing the same 3-chlorophenyl-2-methoxypropyl tail were not explicitly reported but can be inferred from the SAR trends showing a >10-fold loss in potency when the cyclopropane ring was replaced with larger alkyl sulfonamides [1]. This establishes a class-level advantage for the cyclopropanesulfonamide scaffold in maintaining a compact hinge-binding geometry.

EGFR inhibitor C797S mutation BaF3 cell line cyclopropanesulfonamide

Lipophilic Efficiency (LipE) Comparison Across Sulfonamide Congeners

The lipophilic efficiency (LipE = pIC50 − XLogP3) profile of the target compound was compared with its methanesulfonamide and ethanesulfonamide congeners. The cyclopropanesulfonamide target compound (XLogP3 ≈ 2.7) and the methanesulfonamide analog (XLogP3 ≈ 1.9, CAS 1798512-09-0) demonstrate that for every unit increase in lipophilicity, the cyclopropane derivative must deliver >10-fold higher potency to maintain the same LipE. When normalized to the class-average pIC50 of 8.0 for the cyclopropane series, the target compound achieves a LipE of 5.3, which is comparable to the methanesulfonamide LipE of 5.1, indicating that the cyclopropane ring permits efficient utilization of additional lipophilicity for target binding [1][2].

lipophilic efficiency drug-likeness LipE sulfonamide

Microsomal Metabolic Stability – Cyclopropane vs. Larger Cycloalkyl and Aryl Sulfonamides

In a related medicinal chemistry program, the half-life of cyclopropanesulfonamide-bearing compounds in human liver microsomes (HLM) was compared with that of cyclobutyl and phenyl sulfonamide analogs. The cyclopropane analog exhibited a mean half-life of 42 min, compared to 28 min for the cyclobutyl analog and 15 min for the phenyl analog, indicating a 1.5- to 2.8-fold improvement in metabolic stability [1]. While the exact 3-chlorophenyl-2-methoxypropyl derivative was not tested in this specific assay, the trend supports a class-level advantage for the cyclopropane ring in slowing oxidative metabolism relative to larger, more lipophilic rings.

microsomal stability metabolic stability sulfonamide CYP450

Prime Application Scenarios for N-[2-(3-Chlorophenyl)-2-methoxypropyl]cyclopropanesulfonamide


Mutant-Selective EGFR Inhibitor Screening Libraries

Given the demonstrated potency of cyclopropanesulfonamide derivatives against EGFR L858R/T790M/C797S triple-mutant cells [1], the target compound is a valuable scaffold for constructing focused libraries aimed at overcoming Osimertinib resistance. Its use in high-throughput screening can accelerate the identification of fourth-generation EGFR inhibitors.

CNS-Penetrant Lead Optimization Programs

With a topological polar surface area of ≈55 Ų (within the range favorable for blood-brain barrier penetration) and moderate lipophilicity (XLogP3 ≈2.7), this compound is suitable for CNS-targeting projects where EGFR mutant lung cancer brain metastases are a concern. Its physicochemical profile supports further optimization for CNS exposure without introducing excessive lipophilicity.

Fragment-Based Drug Discovery (FBDD) and Chemical Biology Probes

The compact molecular weight (303.80 Da) and balanced hydrogen-bond donor/acceptor count (1 donor / 4 acceptors) make this compound an attractive fragment for structure-based design campaigns. It can be used as a core fragment for SPR or DSF screening against EGFR or other kinase targets, with the cyclopropane ring providing a conformational constraint for ligand-efficient binding.

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